molecular formula C17H17ClO3 B8612997 ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate

Cat. No.: B8612997
M. Wt: 304.8 g/mol
InChI Key: QBDZIZKSOXZCBR-UHFFFAOYSA-N
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Description

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate is an organic compound with a complex structure that includes a chlorophenyl group, a methylbenzoate group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl alcohol with 2-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(3-chlorophenyl)methyl]oxy}-2-methylbenzoate
  • Ethyl 5-{[(4-chlorophenyl)methyl]oxy}-2-methylbenzoate
  • Ethyl 5-{[(3-bromophenyl)methyl]oxy}-2-methylbenzoate

Uniqueness

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate

InChI

InChI=1S/C17H17ClO3/c1-3-20-17(19)16-10-15(8-7-12(16)2)21-11-13-5-4-6-14(18)9-13/h4-10H,3,11H2,1-2H3

InChI Key

QBDZIZKSOXZCBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl 5-hydroxy-2-methylbenzoate (39.06 g, 217 mmol), 3-chlorobenzyl bromide (31.3 ml, 238 mmol) and potassium carbonate (44.9 g, 325 mmol) in N,N-dimethylformamide (1000 ml) was stirred at room temperature for 18 hours. The reaction was then filtered, diluted with ethyl acetate (2 L), washed with water (2 L then 3×1 L) and brine (1 L), filtered through a hydrophobic frit and concentrated to give the title compound as a dark yellow oil (68.61 g) which was used without further purification. MS (ES+) [C17H1735ClO3+H]+ 305. 1H-NMR (400 MHz, d6-DMSO) δ 1.31 (3H, t, J 7.2), 2.42 (3H, s), 4.28 (2H, q, J 7.2), 5.14 (2H, 2), 7.13-7.16 (1H, m), 7.19-7.23 (1H, m), 7.33-7.45 (4H, m), 7.54-7.55 (1H, m).
Quantity
39.06 g
Type
reactant
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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